2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine
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Overview
Description
2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine (DMTP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMTP is a heterocyclic compound that contains a pyridine ring and a pyrazole ring, which makes it a versatile molecule for use in different chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has also been found to activate the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has been found to have a range of biochemical and physiological effects. In animal studies, 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has been shown to reduce pain and inflammation, as well as improve cognitive function. 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, one limitation of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Future Directions
There are several future directions for the study of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine. One area of research is the development of new drugs based on 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine for the treatment of pain and inflammation. Another area of research is the investigation of the potential neuroprotective effects of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine and its effects on different biological systems.
Synthesis Methods
The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine involves the reaction of 3,5-dimethylpyrazole with 2,6-dichloropyridine in the presence of a base and a trifluoromethylating agent. The reaction yields 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine as a white crystalline solid with a high yield.
Scientific Research Applications
2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine is in the field of medicinal chemistry. 2-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-8(2)17(16-7)10-5-3-4-9(15-10)11(12,13)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEWDULPSQBJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=N2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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